molecular formula C15H14O3 B8515613 4-(Benzyloxy)-2-hydroxy-3-methylbenzaldehyde

4-(Benzyloxy)-2-hydroxy-3-methylbenzaldehyde

Cat. No. B8515613
M. Wt: 242.27 g/mol
InChI Key: PWOUDIGNIGTVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxy)-2-hydroxy-3-methylbenzaldehyde is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Benzyloxy)-2-hydroxy-3-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-2-hydroxy-3-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

2-hydroxy-3-methyl-4-phenylmethoxybenzaldehyde

InChI

InChI=1S/C15H14O3/c1-11-14(8-7-13(9-16)15(11)17)18-10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3

InChI Key

PWOUDIGNIGTVFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)C=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,4-dihydroxy-3-methyl-benzaldehyde (3.31 g, 21.8 mmol), benzylbromide (4.09 g, 23.9 mmol), NaHCO3 (5.49 g, 65.4 mmol), 1,4-dioxane (30 mL) and water (12 mL) was stirred at 60° C. for overnight. Then the reaction mixture was cooled to RT, water (100 mL) was added, extracted with EtOAc (2×200 mL). The extract was dried over Na2SO4, evaporated. The residue was purified on SiO2 (25 g) column, hexane-EtOAc (0 to 5%). Yield 1.57 g (6.48 mmol, 29%) as off-white solid.
Quantity
3.31 g
Type
reactant
Reaction Step One
Quantity
4.09 g
Type
reactant
Reaction Step One
Quantity
5.49 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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